4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2,4-Dichlorophenoxy)methyl]-2-furyl}methylidene)amino]-5-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that incorporates several functional groups, including a dichlorophenoxy moiety, a furan ring, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2,4-Dichlorophenoxy)methyl]-2-furyl}methylidene)amino]-5-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps:
Formation of the Dichlorophenoxy Moiety: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid.
Synthesis of the Furan Ring: The furan ring is synthesized through the reaction of furfural with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of thiosemicarbazide with appropriate aldehydes or ketones in the presence of a catalyst.
Final Coupling Reaction: The final step involves the coupling of the dichlorophenoxy moiety, the furan ring, and the triazole ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups or the double bonds in the furan ring.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[((E)-1-{5-[(2,4-Dichlorophenoxy)methyl]-2-furyl}methylidene)amino]-5-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential antitumor and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy moiety.
Furfuryl Alcohol: Contains a furan ring and is used in the synthesis of resins and polymers.
1,2,4-Triazole: A core structure in many antifungal agents.
Properties
Molecular Formula |
C16H14Cl2N4O2S |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-[(E)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-15-20-21-16(25)22(15)19-8-11-4-5-12(24-11)9-23-14-6-3-10(17)7-13(14)18/h3-8H,2,9H2,1H3,(H,21,25)/b19-8+ |
InChI Key |
IZBSYSATEIYJAO-UFWORHAWSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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